molecular formula C9H15NO2 B2870131 N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide CAS No. 1859433-32-1

N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide

Cat. No. B2870131
CAS RN: 1859433-32-1
M. Wt: 169.224
InChI Key: WENQXHDPCKZFMH-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide, commonly known as DMOA-PA, is a chemical compound that has been gaining attention in the field of scientific research. This compound is a derivative of oxolane and has been synthesized using various methods. DMOA-PA has shown promising results in various scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.

Mechanism of Action

The mechanism of action of DMOA-PA is not yet fully understood. However, studies have suggested that DMOA-PA can induce cell death by activating the mitochondrial pathway of apoptosis. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
DMOA-PA has been shown to have various biochemical and physiological effects. Studies have shown that DMOA-PA can induce cell death by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. DMOA-PA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, DMOA-PA has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using DMOA-PA in lab experiments is its ability to induce cell death in various cancer cell lines. DMOA-PA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using DMOA-PA in lab experiments is its potential toxicity. Studies have shown that DMOA-PA can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on DMOA-PA. One of the significant areas of research is the development of DMOA-PA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of DMOA-PA fully. Studies are also needed to investigate the potential use of DMOA-PA in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DMOA-PA is a chemical compound that has shown promising results in various scientific studies. Its potential applications in cancer research and as an anti-inflammatory agent have been extensively researched. The mechanism of action of DMOA-PA is not yet fully understood, and further studies are needed to investigate its potential use in the treatment of various diseases. Despite its potential advantages, DMOA-PA has limitations in its toxicity, which needs to be addressed in future research.

Synthesis Methods

The synthesis of DMOA-PA can be achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethyloxolane with acryloyl chloride in the presence of triethylamine. The reaction yields DMOA-PA as a white solid with a yield of around 70%. Another method involves the reaction of 2,5-dimethyloxolane with acrylonitrile in the presence of a catalyst such as copper(II) chloride. The reaction yields DMOA-PA as a yellow liquid with a yield of around 60%.

Scientific Research Applications

DMOA-PA has been extensively researched for its potential applications in various fields of scientific research. One of the significant applications of DMOA-PA is in the field of cancer research. Studies have shown that DMOA-PA has anticancer properties and can induce cell death in various cancer cell lines. DMOA-PA has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DMOA-PA can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

N-(2,5-dimethyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-9(11)10-8-5-6(2)12-7(8)3/h4,6-8H,1,5H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENQXHDPCKZFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(O1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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